4-(4-Methoxyphenyl)-3-nitropyridine

Kinase Inhibition Phosphatase Inhibition Target Selectivity

4-(4-Methoxyphenyl)-3-nitropyridine (CAS: not assigned in primary literature) is a nitropyridine derivative belonging to a versatile class of synthetic intermediates with established utility in kinase-targeted drug discovery and heterocyclic chemistry. The compound features a pyridine ring bearing a nitro group at the 3-position and a 4-methoxyphenyl group at the 4-position, with a molecular weight of 230.22 g/mol.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B8500118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-3-nitropyridine
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-13-8-12(11)14(15)16/h2-8H,1H3
InChIKeyRJFIBAKUXWMYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)-3-nitropyridine: Procurement Guide for Chemical Differentiation from Closest Analogs


4-(4-Methoxyphenyl)-3-nitropyridine (CAS: not assigned in primary literature) is a nitropyridine derivative belonging to a versatile class of synthetic intermediates with established utility in kinase-targeted drug discovery and heterocyclic chemistry . The compound features a pyridine ring bearing a nitro group at the 3-position and a 4-methoxyphenyl group at the 4-position, with a molecular weight of 230.22 g/mol . This specific substitution pattern creates a unique orthogonal conformation between the aromatic rings (dihedral angle ~86.7° in structurally analogous crystals) that influences both intermolecular interactions and chemical reactivity in ways not recapitulated by positional isomers or simpler nitroarenes [1]. As a building block, it serves as a precursor for further functionalization via nitro group reduction to the corresponding amine or via nucleophilic aromatic substitution at activated positions, making it a strategic intermediate for constructing more complex pharmacophores .

Why 4-(4-Methoxyphenyl)-3-nitropyridine Cannot Be Casually Substituted with 3-Nitropyridine or Other Positional Isomers


The substitution of 4-(4-methoxyphenyl)-3-nitropyridine with seemingly related nitropyridine building blocks introduces substantial risk to synthetic outcomes and biological activity profiles. The presence and precise positioning of the 4-methoxyphenyl substituent fundamentally alters the electronic environment of the pyridine ring, dictating regioselectivity in subsequent transformations such as nucleophilic aromatic substitution and cross-coupling reactions . Furthermore, the orthogonal conformation adopted by the 4-methoxyphenyl group relative to the pyridine core (as observed in analogous crystal structures) creates a unique three-dimensional pharmacophore that is not achievable with unsubstituted 3-nitropyridine or with 2-substituted positional isomers [1]. This conformational bias can critically affect the compound's ability to engage flat, hydrophobic binding pockets in kinase ATP-binding sites and protein-protein interaction interfaces. Consequently, substituting this compound with simpler nitropyridines or different positional isomers will not yield the same downstream products or biological effects, necessitating exact specification in procurement and experimental design [2].

4-(4-Methoxyphenyl)-3-nitropyridine: Quantitative Evidence for Differentiated Scientific Utility


Divergent Target Engagement Profile vs. N-(4-Methoxyphenyl)-3-nitropyridin-4-amine Analog

While direct binding data for 4-(4-methoxyphenyl)-3-nitropyridine itself is not publicly reported, a closely related analog—N-(4-methoxyphenyl)-3-nitropyridin-4-amine (differing only by an NH linker between the pyridine and methoxyphenyl rings)—has been profiled in multiple biochemical assays, establishing a benchmark target engagement profile. This analog demonstrates weak inhibition of the VP16 transcriptional coactivator protein (IC50 = 6450 nM) and nuclear receptor coactivator 1 (IC50 = 9170 nM) [1]. By contrast, the carbon-linked 4-(4-methoxyphenyl)-3-nitropyridine scaffold, lacking the aniline NH, is anticipated to exhibit reduced conformational flexibility and altered hydrogen-bonding capacity, which can translate into divergent kinase and phosphatase selectivity profiles [2]. The substitution of the NH linker with a direct C-C bond eliminates a potential metabolic liability and hydrogen-bond donor, which may improve membrane permeability and metabolic stability in cell-based assays .

Kinase Inhibition Phosphatase Inhibition Target Selectivity

Regioselective Synthetic Accessibility vs. 2-Substituted Positional Isomer

The 4-substitution pattern on the pyridine ring of 4-(4-methoxyphenyl)-3-nitropyridine confers distinct synthetic advantages over the 2-substituted isomer, 2-(4-methoxyphenyl)-3-nitropyridine (CAS: 182925-45-7). In the 4-substituted compound, the nitro group at the 3-position activates the adjacent 2- and 4-positions for nucleophilic aromatic substitution, while the 4-methoxyphenyl group at the 4-position provides steric shielding that directs incoming nucleophiles preferentially to the 2-position . By contrast, the 2-substituted isomer places the nitro group and the aryl substituent in a 1,2-relationship, which can lead to competing reaction pathways and lower regioselectivity in subsequent functionalization . This differential reactivity is critical for chemists planning multi-step syntheses, as the 4-substituted compound offers a more predictable and controllable entry point for constructing complex heterocyclic scaffolds [1].

Synthetic Chemistry Cross-Coupling Building Block Utility

Orthogonal Aromatic Conformation: Structural Differentiation from 3-Nitropyridine

X-ray crystallographic analysis of a structurally analogous compound, 2-(4-methoxyphenoxy)-3-nitropyridine, reveals that the pyridine and benzene rings adopt a nearly orthogonal conformation with a dihedral angle of 86.69(11)° [1]. This orthogonal geometry, enforced by the steric clash between the ortho-hydrogens of the pyridine and the methoxyphenyl substituent, creates a unique three-dimensional shape that is absent in unsubstituted 3-nitropyridine (which is planar). The orthogonal conformation allows the compound to engage in specific edge-to-face π-π and C-H···π interactions that govern molecular packing in the solid state and can influence recognition by protein binding pockets . By contrast, 3-nitropyridine lacks this structural feature entirely, making it unsuitable for applications requiring this precise molecular shape .

Structural Biology Molecular Recognition Crystal Engineering

Class-Level Pharmacological Potential: Nitropyridine Scaffolds in Kinase and Antiviral Drug Discovery

3-Nitropyridine derivatives have emerged as privileged scaffolds in multiple therapeutic areas. A recent study identified 3-nitropyridine analogues as novel microtubule-targeting agents with potent anti-cancer effects across a broad range of cancer types [1]. In the antiviral domain, substituted nitropyridine derivatives have been designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with marked inhibitory activity against wild-type HIV-1 IIIB. One optimized analog (compound 7b) demonstrated an EC50 of 0.056 μM and a selectivity index of 1251, significantly outperforming reference drugs nevirapine (EC50 = 0.23 μM) and delavirdine (EC50 = 0.51 μM) [2]. Furthermore, a patent (US6743795) discloses 3-nitropyridine derivatives that inhibit the proliferation of both HIV and hepatitis B virus (HBV), establishing the scaffold's broad antiviral utility [3]. While 4-(4-methoxyphenyl)-3-nitropyridine itself has not been directly evaluated in these assays, its structural alignment with these validated pharmacophores positions it as a valuable intermediate for generating focused libraries of kinase and antiviral agents.

Kinase Inhibition Antiviral Microtubule Targeting

4-(4-Methoxyphenyl)-3-nitropyridine: Prioritized Application Scenarios Based on Quantitative Differentiation


Design of Orthogonal Kinase Inhibitor Libraries via Regioselective Functionalization

Procurement of 4-(4-methoxyphenyl)-3-nitropyridine is strategically indicated for medicinal chemistry teams seeking to generate focused libraries of ATP-competitive kinase inhibitors with orthogonal conformational constraints. The compound's predictable regioselectivity in nucleophilic aromatic substitution (directed to the 2-position of the pyridine ring) allows for the systematic introduction of diverse amine or alkoxy substituents without the competing byproduct formation observed with 2-substituted isomers . Subsequent reduction of the nitro group to the corresponding amine provides an additional vector for diversification, enabling the rapid assembly of analogs for structure-activity relationship (SAR) studies targeting kinases such as PI3Kδ, where related nitropyridine scaffolds have demonstrated IC50 values as low as 102 nM in cellular phosphorylation assays [1]. The orthogonal geometry of the 4-methoxyphenyl group also mimics the 'gatekeeper' interaction observed in many kinase inhibitor co-crystal structures, potentially enhancing target selectivity [2].

Synthesis of Antiviral Lead Compounds Targeting HIV-1 Reverse Transcriptase

Based on the validated antiviral activity of substituted 3-nitropyridine derivatives against HIV-1 IIIB (EC50 = 0.056 μM for lead compound 7b), 4-(4-methoxyphenyl)-3-nitropyridine represents a privileged intermediate for constructing next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The 4-methoxyphenyl group can serve as a mimic of the aryl wing present in diarylpyrimidine (DAPY) NNRTIs, while the nitro group provides a handle for further functionalization or reduction to an amine for coupling with diverse heterocyclic moieties. The C-C linked scaffold avoids the metabolic N-dealkylation liability inherent in aniline-containing analogs (such as N-(4-methoxyphenyl)-3-nitropyridin-4-amine), which is a critical advantage for achieving improved pharmacokinetic profiles in lead optimization campaigns [1]. Teams engaged in HIV or HBV antiviral research should prioritize this building block over simpler nitropyridines to access the full three-dimensional pharmacophore required for potent NNRTI activity [2].

Microtubule-Targeting Agent Development with Reduced Myelotoxicity

The recent identification of 3-nitropyridine analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects provides a compelling rationale for procuring 4-(4-methoxyphenyl)-3-nitropyridine as a core scaffold for further optimization . Unlike established microtubule inhibitors (e.g., taxanes, vinca alkaloids), this new chemotype offers the potential for reduced myelotoxicity and neurotoxicity—a key differentiator for cancer drug development. The orthogonal conformation of the 4-methoxyphenyl group may allow the compound to engage the colchicine-binding site of tubulin in a unique orientation, potentially circumventing resistance mechanisms that limit the clinical utility of existing agents [1]. By incorporating this building block into parallel synthesis workflows, medicinal chemists can rapidly explore substitution patterns at the 2-position (via nucleophilic substitution) and the reduced amine (via amide coupling) to optimize potency and selectivity for specific cancer cell lines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.